molecular formula C9H11BO4 B1587781 3-Ethoxycarbonylphenylboronic acid CAS No. 4334-87-6

3-Ethoxycarbonylphenylboronic acid

Cat. No. B1587781
CAS RN: 4334-87-6
M. Wt: 193.99 g/mol
InChI Key: REHVCPNQQBDOJJ-UHFFFAOYSA-N
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Description

3-Ethoxycarbonylphenylboronic acid (ECPB) is an organoboronic acid that is used in organic synthesis as a reagent for the formation of carbon-boron bonds, for example, in the synthesis of ethers and esters. It is also used in the synthesis of complex natural products, such as steroids and terpenoids, as well as in the preparation of pharmaceuticals and agrochemicals. ECPB has been found to have a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals.

Scientific Research Applications

Supramolecular Assemblies

Research by Pedireddi and Seethalekshmi (2004) highlights the role of phenylboronic acids in designing and synthesizing supramolecular assemblies. These assemblies were achieved through the formation of hydrogen bonds between the boronic acid and heteroatoms, showcasing the potential of boronic acids in constructing complex molecular architectures (Pedireddi & Seethalekshmi, 2004).

Crystal Engineering

Cyrański et al. (2012) explored the influence of ortho-alkoxy substituents on the crystal structures of phenylboronic acids. Their work aimed at creating novel boronic acids with monomeric structures for crystal engineering, a significant step towards developing new materials and understanding molecular interactions (Cyrański et al., 2012).

Catalytic Applications

Miura and Murakami (2005) developed a [3 + 2] annulation reaction using 2-cyanophenylboronic acid, demonstrating its utility as a building block in organic synthesis to construct cyclic skeletons. This showcases the potential of boronic acids in catalysis and the synthesis of complex organic molecules (Miura & Murakami, 2005).

Material Science

Axtell et al. (2016) reported on the development of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds, where phenylboronic acid derivatives played a critical role. The research opens avenues for designing efficient phosphorescent materials for applications in lighting and displays (Axtell et al., 2016).

Biomedical Engineering

Zhao et al. (2013) introduced a glucose-sensitive nanogel synthesized through thiol-ene copolymerization involving phenylboronic acid. This innovative approach paves the way for self-regulated drug delivery systems, highlighting the significance of boronic acids in developing responsive biomedical materials (Zhao et al., 2013).

properties

IUPAC Name

(3-ethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHVCPNQQBDOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390632
Record name 3-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxycarbonylphenylboronic acid

CAS RN

4334-87-6
Record name 3-Ethoxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Ethoxycarbonylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (3-(Ethoxycarbonyl)phenyl)boronic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63752S6NBJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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